molecular formula C19H13Cl2NO3 B246299 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate

Katalognummer: B246299
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: ZPZIJTJNFYTCKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate is a complex organic compound that combines the structural elements of 3-methylbenzoic acid and 4-(3,5-dichloropyridin-2-yloxy)phenyl ester

Eigenschaften

Molekularformel

C19H13Cl2NO3

Molekulargewicht

374.2 g/mol

IUPAC-Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C19H13Cl2NO3/c1-12-3-2-4-13(9-12)19(23)25-16-7-5-15(6-8-16)24-18-17(21)10-14(20)11-22-18/h2-11H,1H3

InChI-Schlüssel

ZPZIJTJNFYTCKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 4-(3,5-dichloropyridin-2-yloxy)phenol. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylbenzoic acid: An aromatic carboxylic acid with similar structural features.

    4-(3,5-Dichloropyridin-2-yloxy)phenol: A phenolic compound with similar functional groups.

Uniqueness

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate is unique due to its combined structural elements, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.